molecular formula C13H20N2 B13167658 (1S)-1-(4-piperidin-1-ylphenyl)ethanamine

(1S)-1-(4-piperidin-1-ylphenyl)ethanamine

Cat. No.: B13167658
M. Wt: 204.31 g/mol
InChI Key: TZRGEQLNGUDZDO-NSHDSACASA-N
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Description

(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine is a compound that features a piperidine ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine typically involves the reaction of 4-(piperidin-1-yl)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and reactors can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the piperidine or phenyl rings.

Scientific Research Applications

(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: The compound is utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.

    Evodiamine: Another piperidine-based compound with significant biological activity, including antiproliferative effects.

    Matrine: A piperidine alkaloid with applications in cancer treatment and other therapeutic areas.

    Berberine: A compound with a piperidine ring, known for its antimicrobial and anti-inflammatory properties.

    Tetrandine: A piperidine derivative with potential anticancer and anti-inflammatory effects.

Uniqueness

(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(1S)-1-(4-piperidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3/t11-/m0/s1

InChI Key

TZRGEQLNGUDZDO-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2CCCCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)N

Origin of Product

United States

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